(4-bromothiophen-2-yl)methanethiol
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Overview
Description
(4-Bromothiophen-2-yl)methanethiol: is an organosulfur compound with the molecular formula C5H5BrS2 and a molecular weight of 209.12 g/mol This compound features a thiophene ring substituted with a bromine atom at the 4-position and a methanethiol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of (4-bromothiophen-2-yl)methanol: One common method involves the reduction of (4-bromothiophen-2-yl)methanol using sodium borohydride in anhydrous tetrahydrofuran at room temperature.
Industrial Production Methods: Industrial production methods for (4-bromothiophen-2-yl)methanethiol are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of reducing agents and inert atmospheres to prevent oxidation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4-Bromothiophen-2-yl)methanethiol can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: (4-Bromothiophen-2-yl)methanethiol is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Biological Studies: The compound is used in studies involving sulfur-containing heterocycles, which are important in medicinal chemistry.
Industry:
Mechanism of Action
The mechanism of action of (4-bromothiophen-2-yl)methanethiol involves its ability to participate in various chemical reactions due to the presence of the thiol and bromine functional groups. The thiol group can form strong bonds with metals, making it useful in catalysis and material science.
Comparison with Similar Compounds
(4-Bromothiophen-2-yl)methanol: This compound is similar in structure but contains a hydroxyl group instead of a thiol group.
(4-Bromothiophen-2-yl)acetonitrile: This compound has a nitrile group instead of a thiol group.
Uniqueness:
Functional Groups: The presence of both a thiol and a bromine atom in (4-bromothiophen-2-yl)methanethiol makes it unique and versatile for various chemical reactions.
Reactivity: The thiol group provides unique reactivity, especially in forming strong bonds with metals, which is not seen in its hydroxyl or nitrile analogs.
Properties
CAS No. |
192441-03-5 |
---|---|
Molecular Formula |
C5H5BrS2 |
Molecular Weight |
209.1 |
Purity |
95 |
Origin of Product |
United States |
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